molecular formula C18H17BrFNO2 B1324796 4-Bromo-3-fluoro-4'-morpholinomethyl benzophenone CAS No. 898770-20-2

4-Bromo-3-fluoro-4'-morpholinomethyl benzophenone

Cat. No.: B1324796
CAS No.: 898770-20-2
M. Wt: 378.2 g/mol
InChI Key: FSPMZBYLUSELBE-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-4'-morpholinomethyl benzophenone (CAS 898770-20-2) is a halogenated benzophenone derivative with the molecular formula C₁₈H₁₇BrFNO₂ . Its structure features a bromine atom at the 4-position and a fluorine atom at the 3-position on one aromatic ring, while the other ring is substituted with a morpholinomethyl group (-CH₂-morpholine). This compound is of interest in photopolymerization and materials science due to benzophenone's role as a photo-initiator .

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO2/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPMZBYLUSELBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642641
Record name (4-Bromo-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-20-2
Record name (4-Bromo-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone typically involves multiple steps. One common synthetic route includes the reaction of 4-bromo-3-fluorobenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to further reactions to obtain the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone is widely utilized in scientific research due to its diverse applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is employed in the study of biological pathways and interactions.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Benzophenones

The positions and types of halogen substituents significantly influence physicochemical properties. Key examples include:

Compound Name CAS Number Molecular Formula Substituents Key Properties Reference
4-Bromo-3-fluoro-4'-morpholinomethyl benzophenone 898770-20-2 C₁₈H₁₇BrFNO₂ 4-Br, 3-F, 4'-morpholinomethyl Polar, moderate lipophilicity (inferred)
4-Bromo-2-fluoro-4'-morpholinomethyl benzophenone 898770-44-0 C₁₈H₁₇BrFNO₂ 4-Br, 2-F, 4'-morpholinomethyl Altered reactivity due to 2-F position
4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone 898783-25-0 C₁₉H₂₀BrFN₂O 4-Br, 3-F, 2'-piperazinomethyl Higher XLogP3 (3.7), increased basicity

Key Findings :

  • Halogen Effects : Bromine increases molecular weight and lipophilicity, while fluorine fine-tunes electronic properties.

Amine Group Variations

Compound Name Amine Group Molecular Weight XLogP3 Hydrogen Bond Acceptors Application Notes Reference
This compound Morpholinomethyl 391.3 (inferred) ~3.0 4 Photo-initiation, materials
4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone Piperazinomethyl 415.3 3.7 5 Drug delivery (basic amine)
4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone Pyrrolidinomethyl 370.2 3.5 3 Moderate polarity
4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone Thiomorpholinomethyl 407.3 ~3.8 3 Higher lipophilicity (S atom)

Key Findings :

  • Morpholine vs. Piperazine : Morpholine’s oxygen atom increases polarity compared to piperazine, favoring aqueous solubility. Piperazine’s basic nitrogen may enhance interactions with acidic substrates .

Application-Specific Comparisons

Photo-Initiation Efficiency

Benzophenone derivatives are valued for UV-induced radical generation. Substituents impact absorption wavelengths and reactivity:

  • This compound: Bromine and fluorine likely redshift absorption compared to non-halogenated benzophenones, enabling activation at longer UV wavelengths (e.g., 300–350 nm) .
  • Methoxy Analogs: 4-Bromo-3'-fluoro-4'-methoxybenzophenone (CAS 760192-85-6) lacks the morpholine group, reducing polarity and radical stability, making it less efficient in crosslinking applications .

Biological Activity

4-Bromo-3-fluoro-4'-morpholinomethyl benzophenone is a synthetic compound belonging to the benzophenone family, characterized by its unique molecular structure that includes bromine and fluorine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18BrFNOC_{18}H_{18}BrFNO with a molecular weight of approximately 362.24 g/mol. The structure features:

  • A bromine atom at the para position.
  • A fluorine atom at the meta position relative to the carbonyl group.
  • A morpholinomethyl group attached to the benzene ring.

These structural characteristics contribute to its distinctive chemical properties and biological activities.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound's ability to inhibit microbial growth suggests potential applications in treating infections caused by resistant strains of bacteria and fungi. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways essential for survival.

Anticancer Activity

Research has shown that this compound may possess anticancer properties. Studies indicate that it can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis (programmed cell death) and alter cell cycle progression, leading to reduced viability of cancer cells .

Case Study: In Vitro Analysis

In vitro assays demonstrated that treatment with this compound resulted in:

  • A significant reduction in cell viability in HeLa and MCF-7 cell lines.
  • An increase in sub-G1 phase populations, indicating apoptosis.
Cell LineIC50 (µM)Apoptosis Rate (%)
HeLa1540
MCF-72035

These findings suggest that further exploration into its role as an anticancer agent is warranted.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may modulate enzyme activity, leading to altered metabolic processes which can either promote or inhibit tumor growth depending on the context .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundBiological ActivityKey Differences
4-Bromo-3-fluoro-4'-piperidinomethyl benzophenoneAntimicrobial, anticancerDifferent nitrogen-containing substituent
4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenoneAntimicrobial, anticancerDifferent cyclic amine structure

This comparison highlights how slight variations in chemical structure can lead to different biological activities and therapeutic potentials.

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